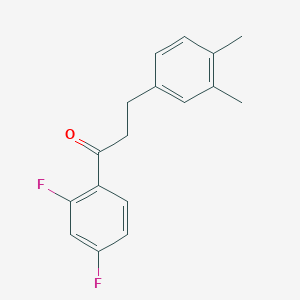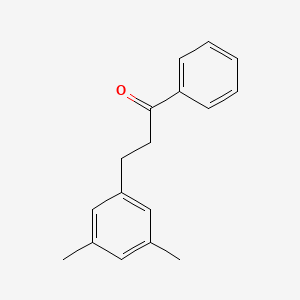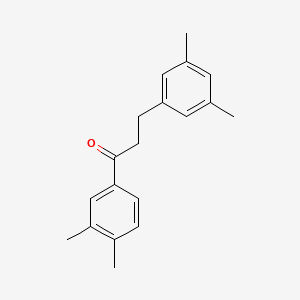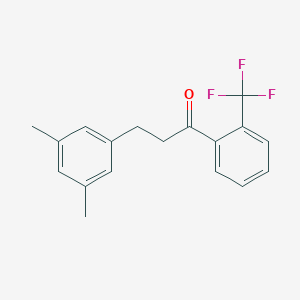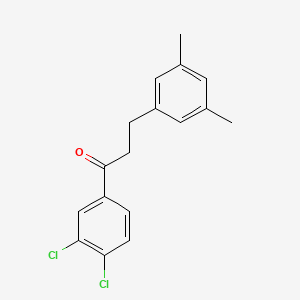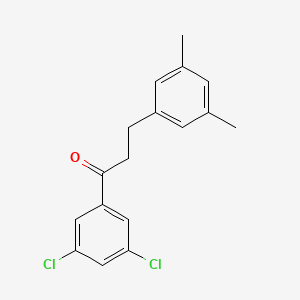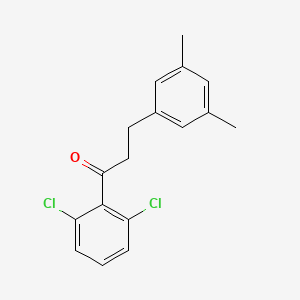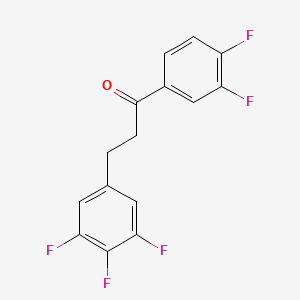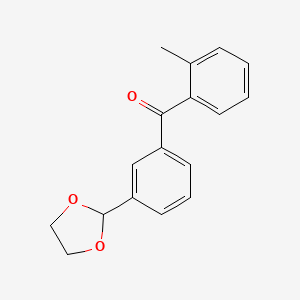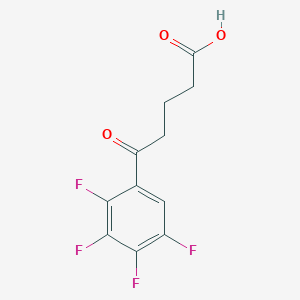
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid” is a complex organic compound. It likely contains a tetrafluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with four fluorine atoms attached . The “5-oxovaleric acid” part suggests the presence of a 5-carbon chain with a ketone (C=O) and a carboxylic acid (-COOH) functional group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are methods for synthesizing related compounds. For instance, 2,3,4,5-tetrafluorophenol can be prepared from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid through a series of reactions involving intramolecular cyclization, formation of a lactone, and desulfurization .
Applications De Recherche Scientifique
Metabolic Signaling and Systemic Regulation
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is related to compounds that play significant roles in metabolic signaling. Brown and beige adipose tissue synthesize and secrete metabolites such as 3-methyl-2-oxovaleric acid and 5-oxoproline, which are functionally associated with systemic energy expenditure and metabolic regulation (Whitehead et al., 2021).
Synthesis and Characterization
The compound is also associated with the synthesis of similar chemical structures. For example, the synthesis of 2,3,4,5-tetrafluorophenol, a related compound, through various chemical reactions illustrates the complexity and potential applications in chemical synthesis (Tretyakov et al., 2021).
Photodynamic Therapy
Related compounds, such as 5-aminolevulinic acid, are studied for their applications in photodynamic therapy, particularly in treating nasopharyngeal carcinoma (Betz et al., 2002). This illustrates the therapeutic potential of similar compounds in medical applications.
Antibacterial Activity
Compounds like 1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone, derived from similar chemical structures, have shown significant antibacterial activity, indicating the potential of this compound in developing new antibacterial agents (Zhang Ji-yun, 2010).
Environmental Applications
In terms of environmental applications, compounds like 4,5-dioxovaleric acid, a structurally related compound, have been studied for their role in bacterial degradation processes, indicating potential environmental and biotechnological applications (Dagley & Gibson, 1965).
Orientations Futures
The future directions for research on “5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid” would likely depend on the compound’s properties and potential applications. Given the interest in fluorinated organic compounds in fields like medicinal chemistry , further studies could explore the synthesis, properties, and potential uses of this compound.
Propriétés
IUPAC Name |
5-oxo-5-(2,3,4,5-tetrafluorophenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-6-4-5(9(13)11(15)10(6)14)7(16)2-1-3-8(17)18/h4H,1-3H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSJXNJAUORKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
